![molecular formula C13H12ClNO B1609101 3-chloro-N-(naphthalen-2-yl)propanamide CAS No. 183111-59-3](/img/structure/B1609101.png)
3-chloro-N-(naphthalen-2-yl)propanamide
Overview
Description
Scientific Research Applications
Medicine: Potential Therapeutic Applications
3-chloro-N-2-naphthylpropanamide may have potential applications in the development of new therapeutic agents. Its structural properties could be utilized in the design of molecules with specific binding affinities to target proteins or enzymes involved in disease pathways. Research in this area could explore its use as a precursor for the synthesis of novel drugs with improved efficacy and reduced side effects .
Agriculture: Pesticide and Herbicide Development
In agriculture, this compound could be investigated for its efficacy as a component in pesticides or herbicides. Its chemical structure suggests that it could interact with biological systems in pests or weeds, potentially leading to the development of new formulations to protect crops and increase yields .
Industrial Chemistry: Synthesis of Polymers and Resins
The industrial applications of 3-chloro-N-2-naphthylpropanamide might include the synthesis of specialized polymers and resins. Due to its reactive chloro group, it could be used to create materials with specific mechanical properties for use in various industries, such as automotive or construction .
Environmental Science: Impact Assessment
Environmental impact studies could utilize 3-chloro-N-2-naphthylpropanamide to understand its behavior in ecosystems. Research could focus on its biodegradability, potential accumulation in the environment, and effects on flora and fauna. This is crucial for assessing the safety and long-term implications of its use in various applications .
Material Science: Advanced Material Properties
In material science, the compound’s properties could be harnessed to develop advanced materials with unique characteristics. For instance, it could be used to create coatings or additives that enhance the durability or functionality of materials used in high-stress environments .
Analytical Chemistry: Chromatography and Spectroscopy
3-chloro-N-2-naphthylpropanamide could serve as a standard or reagent in analytical chemistry techniques such as chromatography and spectroscopy. Its distinct chemical signature would aid in the calibration of instruments and the accurate quantification of substances in complex mixtures .
Biochemistry Research: Enzyme Inhibition Studies
In biochemistry research, this compound could be explored for its potential role as an enzyme inhibitor. By studying its interaction with specific enzymes, researchers could gain insights into enzyme mechanisms and develop inhibitors that could regulate metabolic pathways or treat diseases .
Pharmaceuticals: Drug Formulation and Delivery
The pharmaceutical industry could investigate 3-chloro-N-2-naphthylpropanamide for its use in drug formulation and delivery systems. Its chemical structure might allow it to be incorporated into drug delivery vehicles that target specific tissues or cells, enhancing the effectiveness of medications .
properties
IUPAC Name |
3-chloro-N-naphthalen-2-ylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-8-7-13(16)15-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAYIAPFTTXPSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399280 | |
Record name | 3-chloro-N-(naphthalen-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(naphthalen-2-yl)propanamide | |
CAS RN |
183111-59-3 | |
Record name | 3-chloro-N-(naphthalen-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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